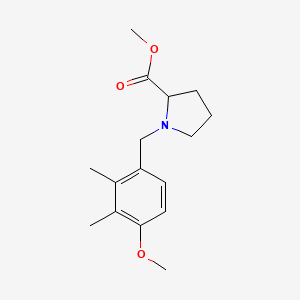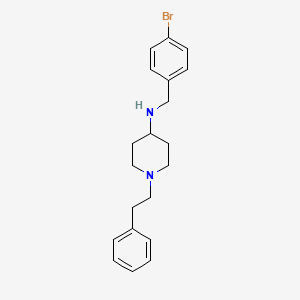![molecular formula C16H26N2 B3850102 (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850102.png)
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity and modulate its activity. The sigma-1 receptor is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and cell survival. Modulation of the sigma-1 receptor by (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine may lead to changes in these cellular processes, resulting in its potential therapeutic effects.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. In addition, (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have analgesic effects and may have potential applications in the treatment of chronic pain.
実験室実験の利点と制限
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for lab experiments. It is a highly specific compound that has been optimized for the sigma-1 receptor, making it an ideal tool for studying the role of this receptor in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine in lab experiments. Its mechanism of action is not fully understood, and its potential off-target effects are not well characterized. In addition, its high affinity for the sigma-1 receptor may limit its use in studying other cellular processes.
将来の方向性
There are several future directions for research on (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine. One potential direction is to further elucidate its mechanism of action and its potential off-target effects. This may help to better understand its therapeutic potential and identify any potential safety concerns. Another direction is to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases, inflammatory diseases, and chronic pain. Finally, there is a need for further research on the sigma-1 receptor and its role in various cellular processes, which may lead to the development of new therapeutic targets and compounds.
科学的研究の応用
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and cell survival. (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been found to modulate the activity of the sigma-1 receptor, leading to a wide range of potential therapeutic applications.
特性
IUPAC Name |
4-ethyl-N-methyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-14-7-9-16(10-8-14)18(2)13-11-15-6-4-5-12-17-15/h4-6,12,14,16H,3,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSLTLAORWDLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-methyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3850024.png)

![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3850037.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B3850056.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}thiomorpholine](/img/structure/B3850061.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850068.png)
![2-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-6-chloro-3(2H)-pyridazinone](/img/structure/B3850077.png)
![N-(3'-methyl-3-biphenylyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]prolinamide](/img/structure/B3850078.png)
![3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone](/img/structure/B3850087.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B3850095.png)
![N-ethyl-N',N'-dimethyl-N-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850111.png)
